N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine
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Overview
Description
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is an organic compound with the molecular formula C₉H₁₂ClNS It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further substituted with a 5-chlorothiophen-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine typically involves the following steps:
Preparation of 1-(5-chlorothiophen-2-yl)ethan-1-ol: This intermediate can be synthesized by the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent.
Formation of 1-(5-chlorothiophen-2-yl)ethylamine: The intermediate 1-(5-chlorothiophen-2-yl)ethan-1-ol is then converted to the corresponding amine using reagents like ammonium chloride and sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophenes.
Scientific Research Applications
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine
- N-[1-(5-fluorothiophen-2-yl)ethyl]cyclopropanamine
- N-[1-(5-methylthiophen-2-yl)ethyl]cyclopropanamine
Uniqueness
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the thiophene ring.
Properties
Molecular Formula |
C9H12ClNS |
---|---|
Molecular Weight |
201.72 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C9H12ClNS/c1-6(11-7-2-3-7)8-4-5-9(10)12-8/h4-7,11H,2-3H2,1H3 |
InChI Key |
XJFCMPQVEAEAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC2CC2 |
Origin of Product |
United States |
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